molecular formula C13H17N B14114805 N-(cyclohex-2-en-1-yl)-4-methylaniline

N-(cyclohex-2-en-1-yl)-4-methylaniline

Cat. No.: B14114805
M. Wt: 187.28 g/mol
InChI Key: SHBZAWZNCXPZEW-UHFFFAOYSA-N
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Description

N-(cyclohex-2-en-1-yl)-4-methylaniline is an organic compound that features a cyclohexene ring attached to an aniline moiety with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-2-en-1-yl)-4-methylaniline typically involves the reaction of 3-bromocyclohexene with 4-methylaniline. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-2-en-1-yl)-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(cyclohex-2-en-1-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, the compound can participate in charge transfer processes due to its conjugated system. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohex-2-en-1-yl)-4-methylaniline is unique due to the presence of both a cyclohexene ring and a methyl-substituted aniline moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-4-methylaniline

InChI

InChI=1S/C13H17N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h3,5,7-10,12,14H,2,4,6H2,1H3

InChI Key

SHBZAWZNCXPZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCC=C2

Origin of Product

United States

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